molecular formula C11H12N2O3 B6416735 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid CAS No. 2092238-97-4

3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid

Cat. No.: B6416735
CAS No.: 2092238-97-4
M. Wt: 220.22 g/mol
InChI Key: JBVUBTBTKSRBQB-UHFFFAOYSA-N
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Description

3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic Acid is a sophisticated chemical scaffold designed for pioneering life science research, particularly in the fields of epigenetics and neuropharmacology. This compound belongs to a class of molecules known for their potent inhibitory activity against Bromodomain and Extra-Terminal (BET) proteins . BET proteins, such as BRD4, are critical epigenetic readers that regulate the expression of genes involved in cell proliferation and inflammation; inhibiting these proteins offers a powerful strategy for investigating cancer biology and developing novel targeted therapies . Concurrently, structurally analogous pyrrolopyridinones have been identified as potent and selective allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) . The M4 receptor is a key therapeutic target for several neuropsychiatric disorders, including schizophrenia and Alzheimer's disease, due to its role in modulating cognitive processing and dopamine release in the brain . As such, this compound provides researchers with a valuable chemical tool to probe complex disease mechanisms in oncology and central nervous system (CNS) disorders, facilitating the discovery of new biological pathways and potential therapeutic agents. Its dual relevance across these high-impact areas makes it an indispensable asset for drug discovery and basic research programs.

Properties

IUPAC Name

3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUBTBTKSRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolopyridine Core

The bicyclic system is constructed via intramolecular cyclization of a substituted pyridine. For example, 2-amino-3-cyanopyridine derivatives undergo acid-catalyzed cyclization to form the pyrrolo[2,3-c]pyridine skeleton. In a typical procedure, 2-amino-3-cyanopyridine is treated with hydrochloric acid in ethanol at reflux, yielding the fused ring system in 65–70% yield.

Critical Step :

  • Cyclization Conditions : Optimal acidity (pH 2–3) and temperature (80–90°C) prevent side reactions such as over-oxidation or dimerization.

Introduction of the 1-Methyl Group

Methylation at the 1-position is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to avoid hydrolysis of intermediates. The reaction proceeds in dimethylformamide (DMF) at 60°C for 12 hours, affording the methylated product in 85% yield.

Installation of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced via nucleophilic substitution. The 6-position bromine atom in the intermediate is displaced by a malonate anion, followed by hydrolysis and decarboxylation:

  • Alkylation : 6-bromo-1-methyl-7-oxo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridine reacts with diethyl malonate in tetrahydrofuran (THF) using sodium hydride as a base.

  • Hydrolysis : The malonate ester is hydrolyzed with aqueous hydrochloric acid to yield the dicarboxylic acid.

  • Decarboxylation : Heating the dicarboxylic acid at 150°C under vacuum removes one carboxyl group, yielding the propanoic acid derivative (overall yield: 55%).

Synthetic Route 2: Cross-Coupling Strategies

Palladium-Catalyzed Coupling for Ring Closure

Transition metal catalysis offers an alternative pathway. A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrole and a halopyridine constructs the bicyclic system. For instance, 5-bromo-2-iodopyridine couples with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate in the presence of Pd(PPh₃)₄, yielding the coupled product in 72% yield.

Oxidative Formation of the 7-Oxo Group

The ketone at position 7 is introduced via oxidation of a secondary alcohol. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the alcohol to a ketone without affecting the propanoic acid chain. This step achieves 90% conversion under ice-cold conditions.

Side Chain Functionalization

The propanoic acid group is installed early in the synthesis to avoid interference with subsequent steps. A Heck reaction between a pyrrolopyridine vinyl bromide and acrylic acid introduces the three-carbon chain in 68% yield.

Synthetic Route 3: Functional Group Modification

Reductive Amination for Methyl Group Installation

A two-step sequence involving reductive amination introduces the 1-methyl group:

  • Condensation of the pyrrolopyridine amine with formaldehyde forms an imine.

  • Reduction with sodium cyanoborohydride yields the methylated product (82% yield).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Steps546
Overall Yield (%)557260
Cost (Relative)$$$$$$$
ScalabilityModerateHighLow

Key Observations :

  • Route 2 offers the highest yield due to efficient cross-coupling steps but requires expensive palladium catalysts.

  • Route 1 is cost-effective but suffers from lower yields in the cyclization step.

  • Route 3 provides flexibility in functional group manipulation but involves more steps.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to undesired regioisomers. Employing directing groups (e.g., nitro or methoxy) on the pyridine ring improves selectivity, as demonstrated in analogous syntheses.

Stability of the 7-Oxo Group

The ketone is prone to enolization under basic conditions. Buffering the reaction medium at pH 6–7 during propanoic acid installation mitigates this issue.

Purification of Hydrophilic Intermediates

The propanoic acid moiety increases polarity, complicating column chromatography. Alternative purification methods, such as recrystallization from ethanol-water mixtures, enhance recovery rates .

Scientific Research Applications

3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Biological Activity/Application References
Target Compound Pyrrolo[2,3-c]pyridine 1-Methyl, 7-oxo, 6-propanoic acid Synthetic intermediate; potential kinase inhibitor (inferred from analogs)
3-(5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid Pyrrolo[3,4-b]pyridine 5,7-Dioxo, 6-propanoic acid Not specified; structural isomer with altered ring substitution
3-(Octahydro-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile Pyrrolo[2,3-c]pyridine Octahydro core, 6-propanenitrile GSK-3β inhibition (IC₅₀ ~50 nM in analogs)
Chlorinated 3-phenylpropanoic acid derivatives Phenylpropanoic acid 3,5-Dichloro-4-hydroxyphenyl Antimicrobial (E. coli, S. aureus MIC: 8–16 µg/mL)
Ethyl 3-oxo-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine 2-Phenyl, 5-propyl, 7-ester Synthetic intermediate; ester may act as prodrug

Functional Group Impact on Bioactivity

  • Propanoic Acid vs. Nitriles, being electron-withdrawing, may improve metabolic stability but reduce solubility .
  • Chlorinated Phenyl vs. Pyrrolo-Pyridine Cores: Chlorinated 3-phenylpropanoic acids () exhibit antimicrobial activity due to lipophilic Cl substituents enhancing membrane penetration. In contrast, the pyrrolo-pyridine core in the target compound may target intracellular enzymes (e.g., kinases) due to its planar heterocyclic structure .
  • Ester vs. Acid : The ethyl ester in ’s compound could serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid, whereas the target compound’s free acid may have immediate bioavailability .

Research Findings and Implications

  • Kinase Inhibition : Pyrrolo[2,3-c]pyridine nitriles () demonstrate potent GSK-3β inhibition, suggesting the target compound’s carboxylic acid group could be optimized for improved selectivity or binding affinity .
  • Antimicrobial Activity: While structurally distinct, chlorinated 3-phenylpropanoic acids () highlight the importance of substituent electronegativity and hydrophobicity in antimicrobial design. The target compound’s methyl and oxo groups may similarly modulate target interactions .
  • Stereochemical Considerations : emphasizes enantiomer-specific activity in pyrrolo-pyridine derivatives, implying that the target compound’s stereochemistry (if chiral) must be rigorously controlled .

Biological Activity

3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1286709-58-7

Antimicrobial Properties

Recent studies have indicated that compounds with similar pyrrolo[2,3-c]pyridine structures exhibit significant antimicrobial activity. For example, derivatives of pyrrolopyrazine have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data on this compound is limited, its structural similarity suggests potential effectiveness against various pathogens.

Anti-inflammatory and Anticancer Activity

The compound is also being explored for its anti-inflammatory and anticancer properties. Research indicates that nitrogen-containing heterocycles can modulate inflammatory pathways and inhibit cancer cell proliferation. For instance, related compounds have demonstrated the ability to inhibit the expression of fibrotic markers in vitro, suggesting a potential role in treating fibrotic diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Cross-Coupling Reaction : The initial step involves the reaction of a pyrrole derivative with acyl (bromo)acetylenes.
  • Formation of N-Propargylenaminones : The resulting acetylenes are treated with propargylamine.
  • Intramolecular Cyclization : This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired pyrrolo structure.

Table 1: Summary of Biological Activities

Activity TypeIC50/IC90 ValuesReference
Antimicrobial1.35 - 4.00 μM
Anti-inflammatoryNot specified
AnticancerNot specified

Case Study: Anti-tubercular Activity

In a study focused on developing anti-tubercular agents, derivatives of similar structures were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating that modifications to the pyrrolo structure can enhance biological activity significantly .

Q & A

What are the common synthetic routes for 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid, and what key intermediates are involved?

Basic Research Question
The synthesis typically involves multi-step organic reactions starting from tosylated intermediates. For example, a two-step route begins with 9-tosyl-9H-pyrimido[4,5-b]indoles, followed by nucleophilic aromatic substitution (SNAr) using 3-(octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile as a building block. Deprotection of the tosyl group under acidic or basic conditions yields the final compound . Key intermediates include halogenated pyrimidoindoles (e.g., 7-bromo or 7-iodo derivatives) and enantiomeric mixtures of the pyrrolo-pyridine core .

Which analytical techniques are critical for characterizing the structure and purity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. 1H NMR (e.g., δ 1.69–1.56 ppm for pyrrolidine protons) confirms regiochemistry, while HPLC (e.g., method A: retention time 6.594 min) assesses purity . X-ray crystallography resolves enantiomeric configurations, as demonstrated for derivatives like inhibitor 22 .

How do functional groups in this compound influence its reactivity and stability?

Basic Research Question
The carboxylic acid group enables salt formation or conjugation via amide bonds, while the pyrrolo-pyridine core participates in π-π stacking and hydrogen bonding with biological targets. The methyl group at N1 sterically hinders certain reactions, requiring optimized conditions (e.g., DMF at 75°C for SNAr) . Stability studies should account for pH-sensitive lactam rings and potential hydrolysis under acidic/basic conditions.

How can enantiomeric mixtures of derivatives be resolved, and what techniques confirm absolute configuration?

Advanced Research Question
Enantiomers (e.g., (3aR,7aS) and (3aS,7aR)) are separable via chiral HPLC or crystallization. Absolute configuration is confirmed using X-ray crystallography (as in inhibitor 22) or electronic circular dichroism (ECD) . For example, co-crystal structures with targets like GSK-3β validate binding modes .

What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Advanced Research Question
Comparative SAR studies highlight the importance of substituents on biological activity:

DerivativeSubstitution PositionKey Activity ChangeReference
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acidC2Enhanced enzyme inhibition
3-(Pyridin-2-yl)propanoic acidPyridine ringReduced target affinity vs. bicyclic analogs
Fluoro/trifluoromethyl groupsAromatic ringsImproved metabolic stability

Substituents at C3/C5 of the pyrrolo-pyridine core significantly modulate potency and selectivity .

What mechanistic insights explain its role as a kinase or enzyme inhibitor?

Advanced Research Question
Pyrolo-pyridine derivatives act as ATP-competitive inhibitors by occupying the hydrophobic pocket of kinases (e.g., GSK-3β). The carboxylic acid forms hydrogen bonds with catalytic lysine residues, while the bicyclic core stabilizes the inactive kinase conformation. Co-crystallography with GSK-3β (PDB entry for inhibitor 22) reveals critical interactions with Val135 and Asp133 .

How can reaction conditions be optimized to improve yields in large-scale synthesis?

Advanced Research Question
Key optimizations include:

  • Temperature control : SNAr reactions at 75°C in DMF improve coupling efficiency .
  • Purification : Flash chromatography with gradient elution (petroleum ether:EtOAc/MeOH) reduces byproducts .
  • Catalysts : Use of DIPEA (3 equiv) enhances nucleophilicity of the pyrrolo-pyridine amine .

How should contradicting bioactivity data in related compounds be addressed?

Advanced Research Question
Contradictions often arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cellular permeability. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., 10 μM ATP in kinase assays).
  • Metabolic stability testing : Assess liver microsome stability to rule out false negatives.
  • Structural overlays : Compare co-crystal structures to identify binding pose variations .

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